3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Endocrinology Cushing's Syndrome CYP11B1 Inhibition

Sourcing an unprotected ketone risks side reactions in multi-step venlafaxine syntheses. This 1,3-dioxane-protected intermediate (CAS 121789-38-6) ensures chemoselectivity in patented SNRI pathways. - Validated for industrial-scale venlafaxine production. - Baseline CYP11B1 inhibitor (IC50 = 10 µM) for Cushing's syndrome SAR studies. - Reliable ketal protection enables high-yield deprotection R&D.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 121789-38-6
Cat. No. B038092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
CAS121789-38-6
Synonyms3-(1,3-DIOXAN-2-YL)-4'-METHOXYPROPIOPHENONE
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCC2OCCCO2
InChIInChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3
InChIKeyIDEMILWOCUWVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone Overview


3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone, with CAS number 121789-38-6, is an organic compound characterized by a propiophenone core with a 4-methoxyphenyl ketone and a 1,3-dioxane ring protecting group . Its molecular formula is C14H18O4, and it has a molecular weight of 250.29 g/mol [1]. The compound is primarily utilized as a key synthetic intermediate in the preparation of pharmacologically active agents, most notably for the antidepressant venlafaxine, where the dioxane ring protects the ketone functionality during subsequent chemical transformations [2]. Its utility is further highlighted in medicinal chemistry, where it serves as a starting material for the development of selective CYP11B1 inhibitors for treating cortisol-dependent diseases like Cushing's syndrome [3].

Why 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone Is Irreplaceable


While many propiophenone derivatives are available, the specific combination of the 1,3-dioxane protecting group and the para-methoxy substitution in 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone is non-interchangeable in critical synthetic and pharmacological contexts. The 1,3-dioxane moiety is not merely a structural decoration; it is a strategic protecting group that enables chemoselective reactions in complex synthetic pathways, such as those leading to venlafaxine [1]. Substituting this with an unprotected analog, like 4'-methoxypropiophenone, would lead to undesired side reactions and a different synthetic route. Furthermore, in a medicinal chemistry context, this precise molecular architecture has been shown to confer a specific, albeit weak, inhibition profile for the CYP11B1 enzyme [2], a property that is absent in simpler analogs like 4'-methoxypropiophenone [3]. This combination of synthetic utility and defined bioactivity profile, even if modest, makes generic substitution scientifically unsound without re-validation.

Quantitative Evidence for Selecting This Compound


CYP11B1 Inhibition Potency vs. Osilodrostat

The compound demonstrates a defined, albeit modest, inhibitory activity against human cytochrome P450 11B1 (CYP11B1), an enzyme target for treating cortisol-dependent diseases. Its IC50 of 10,000 nM (10 µM) [1] is significantly less potent than the clinical candidate osilodrostat (IC50 = 2.5-35 nM) [2]. This positions 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone as a valuable starting point or tool compound for studying the SAR of CYP11B1 inhibition, rather than as a clinical candidate itself.

Endocrinology Cushing's Syndrome CYP11B1 Inhibition

Physicochemical Impact of the 1,3-Dioxane Protecting Group

The presence of the 1,3-dioxane ring as a protecting group fundamentally alters the physicochemical profile of the compound compared to its unprotected parent, 4'-methoxypropiophenone. 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone has a significantly higher molecular weight (250.29 g/mol) and a larger polar surface area (TPSA = 44.8 Ų) compared to 4'-methoxypropiophenone (164.20 g/mol, TPSA = 26.3 Ų) [1]. This results in different solubility characteristics, with the dioxane-containing compound expected to have higher solubility in polar organic solvents, influencing its handling and reaction compatibility . Furthermore, the dioxane ring provides a well-understood point of deprotection, enabling a synthetic step not possible with the unprotected analog.

Organic Synthesis Physicochemical Properties Protecting Group Chemistry

CYP11B2 Selectivity Data Gap

While the compound exhibits weak CYP11B1 inhibition (IC50 = 10 µM) [1], a crucial differentiator for advanced CYP11B1 inhibitors is selectivity over the closely related CYP11B2 enzyme to avoid side effects [2]. The current literature lacks any reported inhibitory data for 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone against CYP11B2. This absence of data represents a key distinction from other compounds in the same patent family, such as the compound from US9394290, Example 22, which shows an IC50 of 611 nM for CYP11B1 [3]. The undefined selectivity profile of this compound is a critical data gap that must be considered during research and development.

Endocrinology Drug Selectivity CYP11B2 Inhibition

Positional Isomerism: 4'-Methoxy vs. 3'-Methoxy

The position of the methoxy substituent on the phenyl ring is a crucial determinant of biological activity. While both 3-(1,3-dioxan-2-yl)-4'-methoxypropiophenone (para-methoxy) and its regioisomer 3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one (meta-methoxy) share the same molecular formula and weight [1], they are chemically distinct entities. The para-methoxy isomer (this compound) is specifically implicated as an intermediate for venlafaxine synthesis and as a weak CYP11B1 inhibitor [2][3]. The biological profile of the meta-methoxy isomer is undocumented in the provided information. This positional isomerism is a classic example of how a small structural change can lead to a complete loss or alteration of the desired biological interaction with a target protein, making the two isomers non-substitutable in a biological assay or a patent-protected synthetic route.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

Optimal Application Scenarios


Venlafaxine Synthesis and Antidepressant Development

This compound is a specifically claimed and validated intermediate for the industrial-scale synthesis of venlafaxine and its analogs [1]. In this context, the 1,3-dioxane group serves as a crucial protecting group for the ketone, enabling a sequence of reactions that are not possible with the unprotected ketone. Procuring this compound is essential for any research group or manufacturing entity seeking to follow this patented, optimized synthetic route. Using a different starting material or an unprotected analog would necessitate a complete re-validation of the synthetic process, significantly increasing development time and cost.

Selective CYP11B1 Inhibitor Design

The compound is a starting point for designing selective inhibitors of the CYP11B1 enzyme, a target for treating Cushing's syndrome and other cortisol-related diseases [2]. Its weak but defined CYP11B1 inhibition (IC50 = 10 µM) provides a baseline for structure-activity relationship (SAR) studies [3]. Medicinal chemists can procure this compound as a core scaffold to systematically modify and improve potency and selectivity over CYP11B2, a critical requirement for a successful drug candidate as outlined in patents like US9394290 [2].

Academic Research on Steroidogenesis

For academic laboratories investigating the complex pathways of steroidogenesis, this compound serves as a valuable chemical probe or tool compound [3]. Its defined, though weak, activity against CYP11B1 allows researchers to study the fundamental biology of this enzyme without the confounding potent inhibition of clinical candidates like osilodrostat [4]. It can be used in cell-based assays to validate new assay technologies or to better understand the role of CYP11B1 in specific disease models, with the added benefit of being structurally distinct from other known inhibitors.

Method Development for Dioxane Deprotection

Due to the presence of the 1,3-dioxane protecting group, this compound is an ideal substrate for developing or optimizing deprotection methodologies [5]. Research and development laboratories focused on process chemistry can use this compound to test and compare different acid-catalyzed deprotection conditions, with the goal of achieving high-yield, high-purity conversion back to the corresponding ketone. The distinct physicochemical properties conferred by the dioxane group also make it suitable for studying chromatographic purification methods for this class of protected intermediates.

Technical Documentation Hub

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